molecular formula C11H22ClNO2 B2383408 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride CAS No. 2034552-12-8

1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride

Cat. No.: B2383408
CAS No.: 2034552-12-8
M. Wt: 235.75
InChI Key: FYNYJGVBSYELHZ-UHFFFAOYSA-N
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Description

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride is a secondary amine derivative featuring a piperidine ring substituted with a hydroxyl group at position 3 and a tetrahydro-2H-pyran-4-ylmethyl group at position 1. The compound is formulated as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or research applications. The tetrahydro-2H-pyran (THP) moiety contributes to its stereoelectronic properties, influencing receptor interactions and metabolic stability .

Properties

IUPAC Name

1-(oxan-4-ylmethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c13-11-2-1-5-12(9-11)8-10-3-6-14-7-4-10;/h10-11,13H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNYJGVBSYELHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCOCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard-Based Alkylation of Tetrahydro-2H-Pyran-4-carboxylates

Methyl magnesium chloride reacts with methyl tetrahydro-2H-pyran-4-carboxylate under anhydrous conditions to yield 1-(tetrahydro-2H-pyran-4-yl)ethanone. Key steps include:

  • Reaction Conditions : Tetrahydrofuran (THF) solvent, -20°C, nitrogen atmosphere.
  • Workup : Quenching with saturated ammonium chloride, extraction with methyl tert-butyl ether, and silica gel chromatography (petroleum ether/ethyl acetate).
  • Yield : 75%.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 3.98 (m, 2H, pyran-OCH₂), 3.42 (m, 2H, pyran-CH₂), 2.52 (m, 1H, pyran-CH), 2.15 (s, 3H, acetyl-CH₃).

Bromination of 1-(Tetrahydro-2H-Pyran-4-yl)Ethanone

Bromine in methanol at -10°C converts the acetyl group to α-bromo ketone, enabling subsequent displacement reactions:

  • Conditions : 0–10°C, 1.5 hours, sulfuric acid quench.
  • Yield : 74.28%.

Functionalization of Piperidin-3-ol

Hydroxyl Group Protection

Corey-Bakshi-Shibata reduction or tetrahydropyranyl (THP) protection ensures chemoselective alkylation:

  • THP Protection : 3,4-Dihydro-2H-pyran, PPTS catalyst, dichloromethane.
  • Yield : >80%.

Alkylation of Piperidine Nitrogen

Method A: Nucleophilic Substitution

  • Electrophile : Tetrahydro-2H-pyran-4-ylmethyl iodide (synthesized from alcohol via Appel reaction).
  • Base : Potassium carbonate in acetone.
  • Yield : 65–81%.

Method B: Reductive Amination

  • Aldehyde Intermediate : Tetrahydro-2H-pyran-4-ylmethyl aldehyde.
  • Conditions : Sodium triacetoxyborohydride, dichloroethane.

Deprotection and Salt Formation

THP Deprotection

  • Conditions : Methanol, HCl catalysis, room temperature.
  • Yield : Quantitative.

Hydrochloride Salt Formation

  • Conditions : HCl gas bubbled into ethyl acetate solution of the free base.
  • Isolation : Filtration or rotary evaporation.

Analytical Data and Validation

¹H NMR of Final Product

  • Piperidine Protons : δ 3.95 (m, 2H, OCH₂), 3.38 (m, 2H, NCH₂), 2.50 (m, 1H, CH), 2.15 (s, 3H, CH₃).
  • Tetrahydro-2H-Pyran Signals : δ 1.74 (m, 4H, pyran-CH₂).

IR and Mass Spectrometry

  • IR (neat) : 1675 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C).
  • MS : m/z 178 (M⁺).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Citation
Grignard Alkylation Ketone formation 75 >95
Reductive Amination Piperidine functionalization 81 >90
THP Deprotection Hydroxyl group liberation Quant. >98

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at piperidine nitrogen vs. oxygen addressed via protective groups.
  • Steric Hindrance : Bulky tetrahydro-2H-pyran-4-yl group necessitates prolonged reaction times (6–8 hours).
  • Purification : Silica gel chromatography critical for isolating non-polar intermediates.

Chemical Reactions Analysis

Types of Reactions

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or tetrahydropyran moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Applications/Context Evidence Source
1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride Piperidin-3-ol with THP-4-ylmethyl group (hydrochloride salt) ~236.46 (calculated) Research intermediate; potential pharmaceutical use
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol Base form of the target compound (no HCl salt) ~200.0 (calculated) Discontinued building block for synthesis
1-(Tetrahydrothiophen-3-yl)piperidin-3-ol Tetrahydrothiophene (sulfur-containing heterocycle) replaces THP 216.34 (CAS: 1552536-20-5) Research chemical; sulfur alters electronic properties
1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride Piperidine linked via carbonyl group; introduces amide-like polarity 248.76 Synthetic intermediate; enhanced hydrogen-bonding capacity
A-834,735 THP group attached to indole core; synthetic cannabinoid 395.46 Forensic analysis (synthetic cannabinoid class)
JNJ-47965567 THP linked to a piperazinyl-pyridine carboxamide 488.64 Receptor antagonist research (exact target unspecified)

Physicochemical and Functional Differences

  • THP vs. Tetrahydrothiophene : Replacing oxygen with sulfur in the heterocycle (e.g., 1-(tetrahydrothiophen-3-yl)piperidin-3-ol) increases lipophilicity and alters metabolic pathways due to sulfur’s larger atomic radius and reduced electronegativity .
  • Hydrochloride Salt vs. Free Base : The hydrochloride form of the target compound improves aqueous solubility, critical for in vitro assays or formulation, whereas the free base (3-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol) may be preferred for organic-phase reactions .

Biological Activity

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C11H20ClNO3C_{11}H_{20}ClNO_3. Its structure includes a piperidine ring and a tetrahydro-2H-pyran moiety, which contribute to its biological activity.

Research indicates that compounds with piperidine structures often interact with various receptor systems in the body, including:

  • Muscarinic Receptors : These are implicated in cognitive functions and may be targeted for conditions like Alzheimer’s disease .
  • Opioid Receptors : The compound’s design suggests potential interactions with opioid pathways, which are crucial for pain modulation .

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, similar compounds have shown:

  • Inhibition of Tumor Growth : A study reported that compounds similar to this compound inhibited tumor growth in various models, with some achieving an IC50 value of less than 1 µM against A549 lung cancer cells .
CompoundCell LineIC50 (µM)Reference
1A549< 1
2U87MG< 0.3
3Ehrlich25 mg/kg

Neuroprotective Effects

The neuroprotective potential of this compound is also being explored. Its ability to modulate muscarinic receptors may offer therapeutic benefits in neurodegenerative diseases. For example:

  • Cognitive Enhancement : Compounds designed as muscarinic agonists have been shown to improve cognitive functions in preclinical models .

Study on Anticancer Efficacy

In a controlled study involving various human cancer cell lines, the efficacy of related piperidine derivatives was assessed. The results indicated that these compounds could significantly enhance lifespan in murine models when compared to standard treatments like fluorouracil:

Treatment% Lifespan Increase
Compound A42.86%
FluorouracilControl

This highlights the potential of this compound as a promising candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis often involves multi-step reactions, including protection/deprotection strategies and selective functionalization. For example, tetrahydro-2H-pyran derivatives can be synthesized via acid-catalyzed ring-opening or nucleophilic substitution, as seen in similar bicyclic systems . To optimize yields:

  • Use anhydrous conditions (e.g., dry dichloromethane) to minimize side reactions.
  • Employ catalysts like pyridinium p-toluenesulfonate (PPTS) for efficient tetrahydropyran protection .
  • Monitor reaction progress with TLC or LC-MS to isolate intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use reverse-phase chromatography with UV detection (e.g., 206 nm) to assess purity (>95% as per industry standards) .
  • 1H/13C NMR : Confirm stereochemistry and hydrogen bonding patterns, especially for the piperidin-3-ol and tetrahydro-2H-pyran moieties .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ = ~312.4 amu for related compounds) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • First Aid : Flush eyes with water for 15 minutes if exposed; rinse skin with soap and water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays across a concentration range (e.g., 1 nM–10 µM) to identify non-linear effects.
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for proposed targets (e.g., neurotransmitter receptors) .
  • Data Normalization : Compare results against structurally similar controls (e.g., piperidine derivatives lacking the tetrahydro-2H-pyran group) .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?

  • Methodological Answer :

  • Salt Selection : Hydrochloride salts improve aqueous solubility but may require pH adjustment for stability .
  • Co-Solvents : Use DMSO:PBS mixtures (e.g., 10:90 v/v) for in vitro assays .
  • Prodrug Design : Modify the hydroxyl group on piperidin-3-ol to enhance membrane permeability .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to assess activity differences .
  • Molecular Docking : Compare binding affinities of (R)- and (S)-configurations using software like AutoDock Vina .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical hydrogen bonds or steric clashes .

Q. What role does the tetrahydro-2H-pyran group play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : The oxygen atom in the pyran ring may reduce CYP450-mediated oxidation, prolonging half-life .
  • LogP Analysis : Calculate partition coefficients to predict blood-brain barrier penetration (e.g., compared to non-pyran analogs) .

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